Strategic Utilization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) in Advanced Medicinal Chemistry
Strategic Utilization of Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) in Advanced Medicinal Chemistry
Executive Summary
In modern hit-to-lead and lead optimization campaigns, the strategic selection of bifunctional scaffolds dictates the trajectory of a drug discovery program. Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate (CAS 925052-31-9) is a highly privileged, pre-optimized pharmacophore module. It seamlessly integrates a reactive ortho-aminobenzamide core—a classic precursor for bioactive heterocycles—with an ethyl piperazine-1-carboxylate tail.
As a Senior Application Scientist, I frequently leverage this specific scaffold because it solves multiple pharmacokinetic and synthetic challenges simultaneously. The ethyl carbamate moiety provides metabolic stability and acts as a lipophilic hydrogen-bond acceptor, avoiding the off-target hERG liabilities often associated with free secondary piperazines[1]. Concurrently, the ortho-aniline group serves as a versatile synthetic handle for divergent library generation, enabling rapid access to quinazolinones, benzamides, and unsymmetrical ureas[2][3]. This whitepaper details the physicochemical rationale and field-proven experimental workflows for maximizing the utility of CAS 925052-31-9.
Physicochemical Profiling & Structural Rationale
The structural architecture of CAS 925052-31-9 is intentionally designed to balance reactivity with drug-like properties. The table below outlines its core parameters and the causality behind its structural features.
Table 1: Physicochemical Properties and Structural Rationale of CAS 925052-31-9
| Property | Value | Rationale / Impact |
| Molecular Formula | C14H19N3O3 | - |
| Molecular Weight | 277.32 g/mol | Optimal for fragment-based or lead-like growth; allows for the addition of large target-binding motifs while remaining Rule of 5 compliant[4][5]. |
| Hydrogen Bond Donors | 2 (Primary amine) | Provides critical interaction points for target binding or acts as the primary nucleophile in synthetic workflows. |
| Hydrogen Bond Acceptors | 4 | Enhances aqueous solubility and target residence time within solvent-exposed protein pockets. |
| Ethyl Carbamate Motif | Non-cleavable | Unlike Boc or Cbz groups, the ethyl carbamate is designed to be retained in the final API. It is robust against plasma esterases and mitigates amine basicity[1]. |
| o-Aminobenzamide Motif | Bifunctional | A privileged precursor for the synthesis of quinazolin-4(3H)-ones, benzodiazepines, and targeted kinase inhibitors[2][3]. |
Mandatory Visualization: Divergent Synthetic Workflows
The true value of CAS 925052-31-9 lies in its synthetic divergence. The following logical diagram illustrates how this single precursor can be routed into three distinct, high-value pharmacophore classes.
Divergent synthetic workflows utilizing CAS 925052-31-9 for advanced pharmacophore generation.
Synthetic Utility & Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Workflow 1: Oxidative Cyclocondensation to Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones are ubiquitous in FDA-approved drugs. The ortho-aminobenzamide moiety of CAS 925052-31-9 undergoes condensation with aldehydes followed by intramolecular cyclization. We utilize an
Table 2: Comparative Oxidative Cyclocondensation Conditions
| Catalyst / Oxidant | Solvent | Temp (°C) | Typical Yield (%) | Mechanistic Advantage |
| I₂ / DMSO | DMSO | 100 | 75–85 | DMSO acts as a mild, terminal oxidant; environmentally benign[2]. |
| FeCl₃/Al₂O₃ | MeOH | 25 | 85–98 | Heterogeneous catalyst; requires DDQ for final oxidation to the fully aromatic state[3]. |
| CuCl₂ (3 eq) | EtOH | 80 | 60–70 | Classic stoichiometric oxidation; prone to difficult metal-scavenging purification[6]. |
Step-by-Step Methodology:
-
Initiation: In a flame-dried round-bottom flask, dissolve CAS 925052-31-9 (1.0 equiv, 1.0 mmol) and the desired aromatic aldehyde (1.1 equiv, 1.1 mmol) in anhydrous DMSO (5.0 mL).
-
Causality: DMSO serves a dual purpose as a highly polar aprotic solvent that solubilizes the Schiff base intermediate, and as the terminal oxidant for dehydrogenation[2].
-
-
Catalysis: Add molecular iodine (
, 20 mol%, 0.2 mmol) to the stirring solution.-
Causality: Iodine acts as a mild Lewis acid to activate the aldehyde for nucleophilic attack by the aniline, accelerating imine formation prior to cyclization[2].
-
-
Cyclization & Oxidation: Heat the reaction mixture to 100 °C for 4–6 hours.
-
Causality: Elevated thermal energy is required to drive the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, forming a 2,3-dihydroquinazolin-4(1H)-one. The DMSO/Iodine system subsequently oxidizes this intermediate to the fully aromatized quinazolin-4(3H)-one[2].
-
-
Quench & Workup: Cool to room temperature and quench with saturated aqueous
(10 mL).-
Causality: Sodium thiosulfate instantly reduces unreacted iodine to water-soluble iodide, preventing unwanted electrophilic halogenation artifacts on electron-rich aromatic rings during workup.
-
-
Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous
, and purify via flash chromatography.
Workflow 2: Synthesis of Kinase-Targeting Unsymmetrical Ureas
Ureas are critical for establishing bidentate hydrogen bond interactions with the hinge region of kinases. Synthesizing unsymmetrical ureas from anilines is notorious for disproportionation and symmetric dimer formation. By using triphosgene with strict stoichiometric and thermal control, we isolate the reactive isocyanate intermediate, ensuring high fidelity in cross-coupling.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve triphosgene (0.35 equiv, 0.35 mmol) in anhydrous
(5.0 mL) and cool to 0 °C under an inert argon atmosphere.-
Causality: 0.35 equivalents of triphosgene safely provides ~1.05 equivalents of phosgene gas in situ. Cooling to 0 °C prevents premature volatilization and controls the highly exothermic reaction.
-
-
Isocyanate Generation: Add a solution of CAS 925052-31-9 (1.0 equiv, 1.0 mmol) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv, 2.5 mmol) in
(3.0 mL) dropwise over 15 minutes.-
Causality: Slow addition ensures the aniline is always introduced into an environment with excess phosgene equivalents. This drives complete conversion to the isocyanate and prevents the unreacted aniline from attacking the newly formed isocyanate (which would yield an undesired symmetric urea byproduct).
-
-
Nucleophilic Trapping: Stir at 0 °C for 30 minutes, then add the secondary amine (e.g., a functionalized piperidine) (1.2 equiv, 1.2 mmol) in one portion. Allow the reaction to warm to room temperature.
-
Causality: The secondary aliphatic amine acts as a superior nucleophile, rapidly trapping the isocyanate to form the stable unsymmetrical urea.
-
-
Isolation: After 2 hours, quench with saturated aqueous
, extract with , dry over , and purify via automated flash chromatography.
References
-
ChemWhat. "1-piperazinecarboxylic acid, 4-(2-aminobenzoyl)-, ethyl es CAS#: 925052-31-9". ChemWhat Chemical Database. URL: [Link]
-
Amerigo Scientific. "Ethyl 4-(2-aminobenzoyl)piperazine-1-carboxylate". Amerigo Scientific Catalog. URL: [Link]
-
Wu, J., et al. "Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization". ACS Omega, 2019. URL: [Link]
-
Monreal, et al. "Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3". Journal of the Brazilian Chemical Society (SciELO), 2018. URL: [Link]
-
Mphahlele, M. J., et al. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines". Molecules (MDPI), 2014. URL: [Link]
-
Heravi, M. M., et al. "Prescribed drugs containing nitrogen heterocycles: an overview". RSC Advances, 2020. URL: [Link]
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- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
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